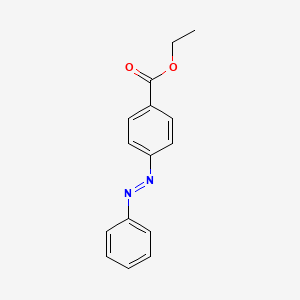

Ethyl 4-(phenylazo)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(phenylazo)benzoate is an organic compound belonging to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant color and is commonly used in dyeing processes. Its molecular formula is C15H14N2O2, and it is often utilized in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(phenylazo)benzoate can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:

Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

Azo Coupling: The diazonium salt is then reacted with ethyl 4-aminobenzoate in an alkaline medium to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow synthesis methods are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(phenylazo)benzoate undergoes various chemical reactions, including:

Reduction: The azo group (N=N) can be reduced to form corresponding amines.

Oxidation: The compound can be oxidized under specific conditions to form different products.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

Substitution: Various electrophiles or nucleophiles can be introduced under acidic or basic conditions.

Major Products Formed:

Reduction: Aniline derivatives.

Oxidation: Quinones or other oxidized aromatic compounds.

Substitution: Substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Ethyl 4-(phenylazo)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a dye and indicator in various chemical reactions and processes.

Biology: Employed in staining techniques for microscopy and other biological assays.

Medicine: Investigated for potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and inks

Mechanism of Action

The mechanism of action of Ethyl 4-(phenylazo)benzoate involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The azo group can also participate in electron transfer reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Ethyl 4-(phenylazo)benzoate can be compared with other azo compounds such as:

Ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate: Similar in structure but with different substituents, leading to variations in color and reactivity.

1-Phenylazo-2-naphthol: Another azo compound with distinct properties and applications.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Biological Activity

Ethyl 4-(phenylazo)benzoate, a compound belonging to the azo dye family, has garnered attention in various fields of research due to its unique biological activities. This article explores its synthesis, biological evaluations, and potential applications based on diverse studies.

Synthesis of this compound

The synthesis of this compound typically involves a diazotization reaction followed by coupling with an appropriate aromatic compound. The general synthetic pathway includes the following steps:

- Diazotization : An aromatic amine (e.g., aniline) is treated with nitrous acid to form a diazonium salt.

- Coupling Reaction : This diazonium salt is then coupled with ethyl 4-aminobenzoate in an alkaline medium to yield this compound.

Biological Activity

The biological activities of this compound have been extensively studied, revealing several significant properties:

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various bacterial and fungal strains. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria using the cup-plate method. The results indicated that the compound showed comparable activity to standard antibiotics like ampicillin and ketoconazole.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 12 |

| Bacillus subtilis | 14 |

| Aspergillus niger | 10 |

The minimum inhibitory concentration (MIC) values for these organisms were found to be within the range of 6.24 mg/mL, demonstrating its potential as a therapeutic agent against infections caused by these pathogens .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. The HRBC membrane stabilization method was employed to assess its efficacy, revealing a percentage inhibition of inflammatory response ranging from 64% to 75% when compared to standard drugs like ibuprofen. This suggests its potential use in managing inflammatory conditions .

Anticancer Activity

Recent studies have also investigated the anticancer properties of azo compounds, including this compound. Research indicated that derivatives of azo dyes can inhibit the growth of various cancer cell lines, such as HCT116 (colon cancer), A549 (lung cancer), and K562 (chronic myeloid leukemia). The mechanism often involves inducing apoptosis in cancer cells, making these compounds candidates for further development in cancer therapy .

Case Studies and Research Findings

- Antimicrobial Efficacy : A comprehensive study highlighted the antimicrobial activity of several azo compounds, including this compound, against common pathogens. The results underscored the importance of structural modifications in enhancing biological activity.

- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory properties where this compound demonstrated significant membrane stabilization effects, indicating its potential role in treating inflammatory diseases.

- Cancer Cell Line Studies : Various azo dye derivatives were synthesized and tested for their anticancer activity against multiple cell lines. This compound derivatives showed promising results, particularly in inhibiting cell proliferation and inducing apoptosis.

Properties

CAS No. |

7508-68-1 |

|---|---|

Molecular Formula |

C15H14N2O2 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

ethyl 4-phenyldiazenylbenzoate |

InChI |

InChI=1S/C15H14N2O2/c1-2-19-15(18)12-8-10-14(11-9-12)17-16-13-6-4-3-5-7-13/h3-11H,2H2,1H3 |

InChI Key |

ZABJMLAHGWTODF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.